Cas no 2411262-23-0 (N-(1,2-Diphenylethyl)oxirane-2-carboxamide)

N-(1,2-Diphenylethyl)oxirane-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- 2411262-23-0
- EN300-7560852
- N-(1,2-Diphenylethyl)oxirane-2-carboxamide
- Z3687617413
-
- インチ: 1S/C17H17NO2/c19-17(16-12-20-16)18-15(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-10,15-16H,11-12H2,(H,18,19)
- InChIKey: PNPBKYCYPOPEPM-UHFFFAOYSA-N
- SMILES: O1CC1C(NC(C1C=CC=CC=1)CC1C=CC=CC=1)=O
計算された属性
- 精确分子量: 267.125928785g/mol
- 同位素质量: 267.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 20
- 回転可能化学結合数: 5
- 複雑さ: 319
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.7
- トポロジー分子極性表面積: 41.6Ų
N-(1,2-Diphenylethyl)oxirane-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7560852-1.0g |
N-(1,2-diphenylethyl)oxirane-2-carboxamide |
2411262-23-0 | 95.0% | 1.0g |
$0.0 | 2025-02-24 |
N-(1,2-Diphenylethyl)oxirane-2-carboxamide 関連文献
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
-
Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
N-(1,2-Diphenylethyl)oxirane-2-carboxamideに関する追加情報
Recent Advances in the Study of N-(1,2-Diphenylethyl)oxirane-2-carboxamide (CAS: 2411262-23-0)
N-(1,2-Diphenylethyl)oxirane-2-carboxamide (CAS: 2411262-23-0) is a novel chemical compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique epoxide and carboxamide functional groups, has shown promising potential in various pharmacological applications. Recent studies have focused on its synthesis, structural characterization, and biological activities, particularly its role as a potential therapeutic agent.
The synthesis of N-(1,2-Diphenylethyl)oxirane-2-carboxamide involves a multi-step process that includes the formation of the oxirane ring and subsequent amidation. Researchers have optimized the synthetic route to improve yield and purity, which is critical for further pharmacological evaluations. The compound's structure has been confirmed using advanced spectroscopic techniques such as NMR and mass spectrometry, ensuring its chemical integrity.
In terms of biological activity, preliminary studies have demonstrated that N-(1,2-Diphenylethyl)oxirane-2-carboxamide exhibits notable inhibitory effects on specific enzymatic targets. For instance, it has been shown to modulate the activity of certain kinases and proteases, which are often implicated in inflammatory and oncogenic pathways. These findings suggest that the compound could serve as a lead molecule for the development of new anti-inflammatory or anticancer drugs.
Further investigations into the mechanism of action have revealed that the epoxide moiety of N-(1,2-Diphenylethyl)oxirane-2-carboxamide plays a crucial role in its biological activity. The reactivity of the epoxide group allows it to form covalent bonds with nucleophilic residues in the active sites of target enzymes, thereby inhibiting their function. This mechanism is similar to that of other epoxide-based inhibitors, which have been successfully developed into clinically used drugs.
Despite these promising results, challenges remain in the development of N-(1,2-Diphenylethyl)oxirane-2-carboxamide as a therapeutic agent. Issues such as solubility, bioavailability, and potential off-target effects need to be addressed through further structural modifications and preclinical studies. Researchers are currently exploring various derivatives of the compound to enhance its pharmacological properties and reduce any adverse effects.
In conclusion, N-(1,2-Diphenylethyl)oxirane-2-carboxamide represents a promising candidate for drug development, with its unique chemical structure and potent biological activities. Ongoing research aims to elucidate its full therapeutic potential and overcome existing challenges, paving the way for its eventual clinical application. The compound's CAS number, 2411262-23-0, will undoubtedly become more prominent in the literature as these studies progress.
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